molecular formula C4H5N3O2 B075420 Cyanoacetylurea CAS No. 1448-98-2

Cyanoacetylurea

Cat. No.: B075420
CAS No.: 1448-98-2
M. Wt: 127.1 g/mol
InChI Key: QJGRPCPCQQPZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanoacetylurea is an organic compound with the molecular formula C₄H₅N₃O₂. It is a key intermediate in the synthesis of various biologically active compounds, including 6-aminouracils. These compounds possess a range of biological activities such as anticancer, antiviral, antihypertensive, insecticidal, herbicidal, and acaricidal properties .

Properties

IUPAC Name

N-carbamoyl-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(6)9/h1H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGRPCPCQQPZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061697
Record name Acetamide, N-(aminocarbonyl)-2-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448-98-2
Record name N-(Aminocarbonyl)-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(aminocarbonyl)-2-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Cyanoacetyl)urea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(aminocarbonyl)-2-cyano-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(aminocarbonyl)-2-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-carbamoyl-2-cyanoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Carbamoyl-2-cyanoacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3689A6A46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Role of Reaction Components

  • Cyanoacetic Acid : Serves as the acylating agent, introducing the cyanoacetyl group.

  • Urea Derivatives : React with cyanoacetic acid to form the urea backbone. Substituted ureas (e.g., dimethyl urea, ethylurea) modify solubility and reactivity.

  • Acetic Anhydride : Acts as a dehydrating agent, reacting with water to form acetic acid and maintaining anhydrous conditions.

Detailed Preparation Methods from Literature

Patent-Based Synthesis of 1,3-Dimethyl this compound

The patented method involves three stages:

Step 1: Vacuum Rectification of Cyanoacetic Acid

  • Cyanoacetic acid is distilled under vacuum (≤92°C, ≥0.092 MPa) to reduce water content.

  • Outcome : Removal of ~10% water, critical for preventing side reactions.

Step 2: Acid-Catalyzed Dehydration

  • Acetic acid containing 3–5% acetic anhydride is added to rectified cyanoacetic acid.

  • The mixture undergoes negative-pressure distillation (85–92°C, ≥0.092 MPa) to remove residual water.

  • Molar Ratio : Cyanoacetic acid to acetic anhydride-containing acid = 255 kg : 130–150 L.

Step 3: Condensation Reaction

  • Anhydrous cyanoacetic acid is cooled to 38–42°C, mixed with dimethyl urea, and heated to 58–62°C.

  • Acetic anhydride is added, and the reaction proceeds at 95–98°C under vacuum.

  • Yield : 95.3–95.8% (light brownish-red liquid).

Reaction Equations :

Chemical Reactions Analysis

Types of Reactions: Cyanoacetylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cyclization: Strong bases or guanidine-based ionic liquids are commonly used.

    Condensation: Aromatic aldehydes and triethylamine in ethanol are typical reagents and conditions.

Major Products:

Scientific Research Applications

Heterocyclic Synthesis

Cyanoacetylurea is extensively used in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their biological activities.

Synthesis of Pyrimidines

Research indicates that this compound can be employed to synthesize poly-functionalized pyrimidines. The amino group of this compound allows for various substitutions, leading to diverse pyrimidine derivatives. These derivatives exhibit a range of biological activities, including antitumor and antibacterial properties .

Compound TypeMethod of SynthesisBiological Activity
PyrimidinesCondensation with carbonyl compoundsAntitumor, antibacterial
Fused UracilsReaction with carbonyl compoundsAntiviral, anticancer

Michael-Michael Aldol Reaction

The Michael-Michael aldol reaction involving this compound has been studied for its ability to produce chalcone derivatives. These chalcones are known for their antimicrobial and anti-inflammatory properties. The reaction typically involves the condensation of chalcones with this compound under basic conditions, leading to various biologically active compounds .

Biological Activities

This compound and its derivatives have been reported to exhibit a range of biological activities.

Antimicrobial Activity

Studies have shown that compounds derived from this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain chalcone derivatives synthesized from this compound demonstrated effective minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Chalcone derivatives synthesized from this compound also exhibit anti-inflammatory effects, making them potential candidates for the development of new anti-inflammatory drugs .

Thermal Stabilization

Recent research has identified this compound as a thermal stabilizer in polymer applications. Its incorporation into polymer matrices can enhance thermal stability, making it suitable for use in biobased plasticizers derived from tartaric acid . This application highlights its utility beyond traditional organic synthesis.

Synthesis of Fused Uracils

A study documented the synthesis of fused uracils using this compound as a precursor. The process involved the condensation reaction with various carbonyl compounds, leading to products with enhanced biological activity compared to their non-fused counterparts .

Development of Antimicrobial Agents

Another research project focused on synthesizing a series of antimicrobial agents based on this compound-derived chalcones. The study detailed the synthesis process and evaluated the biological activity against several bacterial strains, demonstrating promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of cyanoacetylurea involves its ability to act as a nucleophile in various chemical reactions. For instance, during cyclization to form 6-aminouracils, the urea nitrogen atom attacks the electrophilic carbon of the cyano group, leading to ring closure. This reaction is facilitated by hydrogen bonding with the catalyst, enhancing the nucleophilicity of the urea nitrogen .

Biological Activity

Cyanoacetylurea is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C₅H₆N₂O, features both cyano and acetyl functional groups attached to a urea moiety. This unique structure contributes to its reactivity and ability to form various derivatives, which are crucial in synthesizing biologically active compounds.

Biological Activities

This compound and its derivatives have been reported to exhibit a range of biological activities, including:

  • Antitumor Activity : Certain derivatives demonstrate significant antitumor effects, particularly in the synthesis of 6-aminouracils, which are known for their anticancer properties.
  • Antimicrobial Properties : Compounds derived from this compound have shown antibacterial and antifungal activities. For instance, chalcone derivatives synthesized from this compound were tested against various bacterial strains, showing varying degrees of effectiveness compared to standard antibiotics .
  • Antiviral Effects : Some studies indicate potential antiviral activities associated with this compound derivatives, although specific mechanisms remain under investigation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • One-Pot Synthesis : A novel method involving carboxylic acid-catalyzed synthesis allows for efficient cyclization and higher yields. This method utilizes guanidine-based ionic liquids to facilitate the reaction .
  • Condensation Reactions : this compound can undergo condensation with various aldehydes to produce arylmethylene derivatives, which have been evaluated for their biological activity .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antibacterial Activity : Research demonstrated that derivatives synthesized from this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds showed effectiveness against Staphylococcus aureus and Escherichia coli .
  • Synthesis of Heterocycles : this compound serves as a precursor for synthesizing various heterocycles, which are essential in developing new pharmaceuticals. These heterocycles have been characterized using spectral studies confirming their structures .
  • Mechanism of Action : While specific mechanisms of action for this compound in biological systems are not fully elucidated, its ability to form complexes with metal ions suggests potential pathways for enhanced biological activity.

Case Studies

Several case studies illustrate the application of this compound in drug development:

  • Chalcone Derivatives : A study focused on synthesizing chalcone derivatives from this compound revealed their potential as antimicrobial agents. The synthesized compounds were characterized by their ability to inhibit bacterial growth effectively .
  • Pyrimidine Synthesis : this compound has been utilized in synthesizing pyrimidine derivatives, which are critical components in nucleic acids. These derivatives exhibited various biological activities, including anticancer properties .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

Compound NameBiological ActivityUnique Features
This compoundAntitumor, AntimicrobialVersatile precursor for heterocycles
Cyanoacetic AcidBuilding block for synthesisPrimarily used in organic synthesis
5-Cyano-uracilSignificant anticancer activityContains uracil core
3-Cyanoacetyl IndolesDiverse biological activitiesIndole ring structure known for various pharmacological effects

Q & A

Q. What are the established synthetic routes for Cyanoacetylurea, and how can its purity be validated?

this compound (C₄H₅N₃O₂) is commonly synthesized via cyanoacetylation of urea using cyanoacetic acid or its derivatives under acidic conditions . Key validation methods include:

  • Spectroscopic Analysis : IR spectroscopy for identifying the cyano (CN) group (~2200 cm⁻¹) and urea carbonyl (C=O) stretches (~1650–1700 cm⁻¹) .
  • Chromatography : HPLC or TLC to assess purity, with comparisons to known standards.
  • Elemental Analysis : Confirming molecular composition (C, H, N percentages) .
  • Melting Point Consistency : Cross-referencing with literature values (e.g., 1448-98-2 CAS registry) .

Q. What role does this compound play in heterocyclic synthesis, and what mechanistic insights support this?

this compound serves as a precursor for pyrimidines, triazines, and fused uracils via cyclocondensation reactions. For example:

  • Pyrimidine Synthesis : Reacts with aldehydes or ketones under acidic conditions to form 5-cyano-6-aminouracil derivatives, leveraging its active methylene and urea groups .
  • Mechanistic Basis : The cyano group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack and cyclization .

Q. How should researchers design experiments to replicate this compound-based syntheses from literature?

  • Stepwise Protocol : Follow documented procedures (e.g., refluxing in acetic acid with thiourea for pyrimidine derivatives) .
  • Control Experiments : Include blank reactions to identify side products.
  • Reproducibility Checks : Compare yields and spectral data with original studies (e.g., Journal of Chemical Research, 2001) .

Advanced Research Questions

Q. How can contradictory data on this compound reaction yields be resolved?

Discrepancies in yields (e.g., 60–85% in pyrimidine syntheses) may arise from:

  • Reaction Conditions : Variations in solvent purity, temperature control, or catalyst loading .
  • Analytical Methods : Differences in quantification techniques (e.g., gravimetric vs. spectroscopic). Resolution Strategy :
  • Conduct a meta-analysis of literature data to identify outlier conditions .
  • Perform controlled replicate studies under standardized conditions .

Q. What computational methods are suitable for modeling this compound’s reactivity in novel syntheses?

  • Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites via frontier molecular orbital analysis .
  • Molecular Dynamics : Simulates solvent effects on reaction pathways (e.g., acetic acid vs. DMF) .
  • Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. How can researchers optimize this compound’s regioselectivity in multi-component reactions?

Methodological Approaches :

  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) may enhance nucleophilic attack at specific sites .
  • Catalyst Design : Use Lewis acids (e.g., ZnCl₂) to direct cyclization pathways .
  • In Situ Monitoring : Employ NMR or Raman spectroscopy to track intermediate formation .

Data Contradiction and Analysis

Q. Why do some studies report this compound derivatives with unexpected byproducts, and how can this be mitigated?

  • Common Issues : Hydrolysis of the cyano group under prolonged heating or acidic conditions, leading to carboxamide byproducts .
  • Mitigation :
  • Shorten reaction times.
  • Use milder acids (e.g., p-toluenesulfonic acid instead of H₂SO₄) .
  • Include scavengers (e.g., molecular sieves) to absorb generated water .

Methodological Best Practices

Q. What criteria should guide the selection of characterization techniques for novel this compound derivatives?

Technique Application Example
X-ray Crystallography Confirm molecular structureCCDC-791928 (pyrimido[1,6-a]pyrimidine derivative)
Mass Spectrometry Verify molecular ion peaksESI-MS for [M+H]⁺ ions
²⁵N NMR Track urea group transformationsδ ~150–160 ppm for urea carbonyl

Q. How should researchers address solubility challenges in this compound-based reactions?

  • Solvent Optimization : Test DMSO-water mixtures or ionic liquids for polar intermediates .
  • Derivatization : Convert this compound to more soluble salts (e.g., sodium or ammonium derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanoacetylurea
Reactant of Route 2
Reactant of Route 2
Cyanoacetylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.